molecular formula C16H15N5OS B14598654 2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol CAS No. 60568-36-7

2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol

Cat. No.: B14598654
CAS No.: 60568-36-7
M. Wt: 325.4 g/mol
InChI Key: VBECDHUUBLHSTQ-UHFFFAOYSA-N
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Description

2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol is a complex organic compound known for its unique structure and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azo linkage is then introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are subsequently coupled with the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can break the azo linkage, typically using reducing agents such as sodium dithionite or zinc in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium dithionite, zinc in acidic conditions.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Functionalized derivatives with different substituents on the phenyl or thiadiazole rings.

Scientific Research Applications

2-{4-[(E)-(3-Phenyl-1,2,4-thiadiaz

Properties

CAS No.

60568-36-7

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C16H15N5OS/c22-11-10-17-13-6-8-14(9-7-13)19-20-16-18-15(21-23-16)12-4-2-1-3-5-12/h1-9,17,22H,10-11H2

InChI Key

VBECDHUUBLHSTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)N=NC3=CC=C(C=C3)NCCO

Origin of Product

United States

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